Salbutamol

Descripción general

Descripción

Salbutamol, also known as Albuterol in the US, is a medication used to relax and open up airways. It is used to relieve wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . This compound is a fast-acting bronchodilator and reliever medication. It belongs to a class of medications known as short-acting beta-2 adrenergic agonist .

Synthesis Analysis

This compound has been synthesized from salicylic acid derivatives . A study also presents SAL-imprinted magnetic nanoparticles as an ideal sorbent for selective enrichment of SAL .

Molecular Structure Analysis

This compound is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity .

Chemical Reactions Analysis

This compound is a beta-2 adrenergic receptor agonist. It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart . A new thermo-optic analysis has been used to detect the photochemical reactions in this compound .

Physical and Chemical Properties Analysis

This compound’s therapeutic effect is based on its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Properties : Salbutamol's photodegradation in natural water systems has been studied, revealing its sensitivity to UVB light absorption and the formation of products with higher toxicity to bacteria than the parent compound (Dodson et al., 2011).

Human Exposure and Health Risks : A study developed a sensitive direct competitive ELISA to investigate this compound residue levels in human urine samples, highlighting the potential hazard to human health due to its use in promoting animal growth (Lei et al., 2015).

Enantioselective Disposition in Humans : The pharmacokinetics of this compound enantiomers in humans following oral and intravenous administration was examined, demonstrating the faster metabolism of the active (-)R enantiomer compared to the inactive (+)S enantiomer (Boulton & Fawcett, 1996).

Detection in Livestock : An impedimetric immunosensor based on gold nanostructure-deposited screen-printed carbon electrodes was developed for the highly sensitive detection of this compound, indicating its illegal use as a growth-promoting agent in livestock (Lin et al., 2016).

Clinical Efficacy in the 1980s : A review of this compound's bronchodilatory efficacy in reversible obstructive airways disease, highlighting its status as a first-choice treatment in such conditions (Price & Clissold, 1989).

Suppressor of Collagen-Induced Arthritis : Research indicated that this compound has significant therapeutic action in collagen-induced arthritis by affecting the immunoinflammatory response (Malfait et al., 1999).

Behavior and Physiology in Pigs : A study investigated the effects of this compound on the behavior and physiology of finishing pigs, suggesting no marked differences in well-being compared to control pigs (Marchant-Forde et al., 2008).

Effects in Non-Asthmatic Athletes : An examination of inhaled this compound in non-asthmatic athletes showed no significant effect on endurance performance, although it may improve respiratory adaptation (Goubault et al., 2001).

Pharmacokinetics of Levothis compound : The study discusses the enantio-selective disposition of this compound and the development of levothis compound, a pure (R)-salbutamol formulation (Boulton & Fawcett, 2001).

Interaction with Human Serum Albumin : Research on the interaction mechanism between this compound and human serum albumin, using multispectral methods and molecular docking, was conducted to understand its binding mechanism (Zhao et al., 2020).

Mecanismo De Acción

Target of Action

Salbutamol, also known as albuterol, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the bronchial smooth muscle cells of the lungs . The activation of these receptors plays a crucial role in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it stimulates the production of intracellular cyclic adenosine monophosphate (cAMP) via the activation of the enzyme adenylyl cyclase . This leads to a series of downstream effects, including the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound leads to an increase in cAMP levels within the cell . This rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This relaxation of bronchial smooth muscle leads to bronchodilation, thereby improving airflow and reducing symptoms in conditions like asthma and COPD .

Pharmacokinetics

This compound exhibits rapid absorption in both the gastrointestinal tract and lungs . The time to maximum plasma concentration ranges from 0.5 hour for nebulized delivery to 2 to 4 hours for delivery by a metered-dose inhaler . It has a half-life of 3.8 to 6 hours when inhaled and 5 to 7.2 hours when taken as a pill . The drug is metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in individuals with asthma and COPD . Additionally, this compound inhibits the release of bronchoconstricting mediators from mast cells and reduces microvascular leakage .

Action Environment

Environmental factors can influence the action of this compound. For instance, the propellants in pressurized metered-dose inhalers (pMDI), which contain this compound, are powerful greenhouse gases . Therefore, the environmental impact of this compound delivery methods is an important consideration in its use .

Direcciones Futuras

SABA monotherapy, namely with salbutamol, is no longer recommended due to recent evidence of higher exacerbation risk and misuse .

Relevant Papers

The paper titled “Unraveling the Impact of this compound Polytherapy: Clinically Relevant Drug Interactions” discusses that SABA monotherapy, namely with this compound, is no longer recommended due to recent evidence of higher exacerbation risk and misuse . Another paper titled “this compound in the Management of Asthma: A Review” reviews the pharmacological profile of different this compound formulations, focusing on their efficacy and adverse effects for its original application, asthma .

Análisis Bioquímico

Biochemical Properties

Salbutamol interacts with β2-adrenergic receptors in the lungs, leading to relaxation of the bronchial smooth muscles . This interaction triggers a cascade of biochemical reactions that result in bronchodilation, providing relief from asthma symptoms .

Cellular Effects

This compound influences cell function by interacting with β2-adrenergic receptors on the cell surface. This interaction triggers a series of cellular processes, including the activation of adenylate cyclase and an increase in cyclic AMP levels within the cell . These changes can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP, a second messenger that plays a crucial role in the regulation of various cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound’s bronchodilatory effects are rapid in onset and can last for several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While low to moderate doses can effectively relieve bronchoconstriction, high doses may lead to adverse effects such as tachycardia and tremors .

Metabolic Pathways

This compound is metabolized primarily by the liver and to a lesser extent by the kidneys .

Transport and Distribution

This compound can be administered orally, intravenously, intramuscularly, subcutaneously, or by inhalation . The method of administration affects the compound’s absorption, distribution, metabolism, and elimination, thereby influencing its efficacy and adverse effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it binds to β2-adrenergic receptors . This binding triggers a series of intracellular events that lead to the compound’s therapeutic effects .

Propiedades

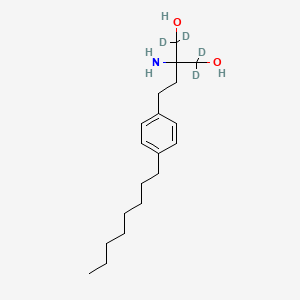

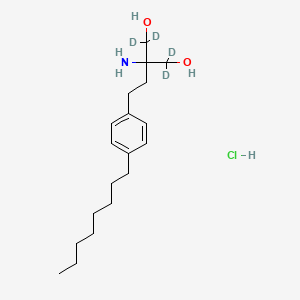

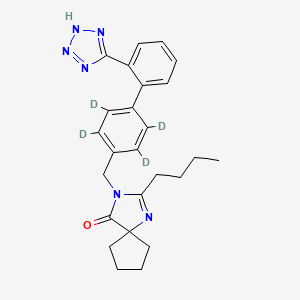

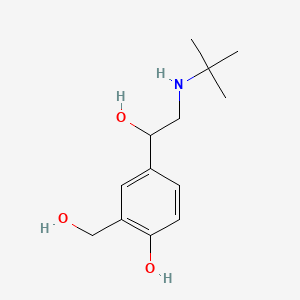

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2 adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.